molecular formula C7H8FNO2S B2699056 3,5-Dimethylpyridine-2-sulfonyl fluoride CAS No. 2287281-40-5

3,5-Dimethylpyridine-2-sulfonyl fluoride

Cat. No.: B2699056
CAS No.: 2287281-40-5
M. Wt: 189.2
InChI Key: GKZXQRZREQWHOI-UHFFFAOYSA-N
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Description

3,5-Dimethylpyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C7H8FNO2S. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 3 and 5 positions, and a sulfonyl fluoride group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylpyridine-2-sulfonyl fluoride typically involves the sulfonylation of 3,5-dimethylpyridine. One common method is the reaction of 3,5-dimethylpyridine with sulfuryl chloride (SO2Cl2) in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

it is likely that similar sulfonylation reactions are scaled up using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylpyridine-2-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).

    Oxidation and reduction:

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-Dimethylpyridine-2-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the active sites of enzymes. The compound can inhibit enzyme activity by modifying key amino acid residues, thereby affecting the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethylpyridine-2-sulfonyl fluoride is unique due to the presence of both methyl groups and the sulfonyl fluoride group, which confer specific steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable reagent in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

3,5-dimethylpyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-5-3-6(2)7(9-4-5)12(8,10)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZXQRZREQWHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)S(=O)(=O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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